(+)-alpha-Longipinene

Diabetes Research Enzyme Inhibition Natural Product Screening

(+)-α-Longipinene is a bridged sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) characterized by a tricyclo[5.4.0.0²,⁸]undecane framework with a double bond at the 9–10 position. This (1R,2S,7R,8R)-configured enantiomer is a natural product found in essential oils of diverse plant families (Pinaceae, Asteraceae, Hypericum) and is biosynthesized via α-longipinene synthase (EC 4.2.3.80) from farnesyl diphosphate.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1194234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-alpha-Longipinene
Synonymslongipinene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC2C3C1C2(CCCC3(C)C)C
InChIInChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3
InChIKeyHICYDYJTCDBHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-α-Longipinene (CAS 5989-08-2) Procurement Guide: Evidence-Based Differentiation for Scientific Selection


(+)-α-Longipinene is a bridged sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) characterized by a tricyclo[5.4.0.0²,⁸]undecane framework with a double bond at the 9–10 position [1]. This (1R,2S,7R,8R)-configured enantiomer is a natural product found in essential oils of diverse plant families (Pinaceae, Asteraceae, Hypericum) and is biosynthesized via α-longipinene synthase (EC 4.2.3.80) from farnesyl diphosphate [2]. Its rigid, compact scaffold and defined stereochemistry distinguish it from more common sesquiterpenes such as β-caryophyllene and α-humulene, conferring distinct physicochemical and biological properties [3]. For researchers requiring a well-characterized, commercially available sesquiterpene with documented in vivo activity, (+)-α-longipinene offers a uniquely validated entry point.

Why Generic Sesquiterpene Substitution Fails: The (+)-α-Longipinene Differentiation Challenge


Simple substitution of (+)-α-longipinene with other sesquiterpenes—even other longipinene isomers or structurally similar bridged compounds—is not scientifically valid. The specific (1R,2S,7R,8R) stereochemistry is critical for molecular recognition events, including enzyme interactions and receptor binding, as demonstrated in stereospecific biotransformations and in vivo studies [1]. Furthermore, the unique tricyclic core of (+)-α-longipinene dictates a distinct reactivity profile, particularly in acid-catalyzed rearrangements and regioselective oxidations, which is not shared by β-caryophyllene, α-humulene, or germacrene D [2]. These differences translate directly to divergent biological activities: while many sesquiterpenes exhibit general antimicrobial properties, (+)-α-longipinene demonstrates specific, quantifiable inhibition of α-amylase, potent synergy with linalool against Candida albicans biofilms, and validated anti-angiogenic effects in a murine model of choroidal neovascularization [3]. The evidence below demonstrates that procurement of generic sesquiterpenes cannot replicate these specific, data-backed functional outcomes.

(+)-α-Longipinene Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement Decisions


α-Amylase Inhibition: (+)-α-Longipinene IC₅₀ of 34.47 μg/mL Outperforms In-Class Screening Hits

In a GC–MS and molecular docking-based screening of Cedrus deodara cone essential oil, longipinene (predominantly (+)-α-longipinene) was identified as the most potent α-amylase inhibitor among 28 compounds. It exhibited the lowest binding energy (−5.93 kcal/mol) and an experimentally verified IC₅₀ of 34.47 ± 0.54 μg/mL [1]. This provides a quantitative benchmark absent for most other essential oil constituents. While the study does not provide a direct side-by-side comparison with a known clinical α-amylase inhibitor (e.g., acarbose), the data establishes (+)-α-longipinene as the principal active component driving the oil's activity, a finding not reported for other common sesquiterpenes in the same screen.

Diabetes Research Enzyme Inhibition Natural Product Screening

Anti-Biofilm Synergy: (+)-α-Longipinene + Linalool Combination Demonstrates Enhanced C. albicans Biofilm Inhibition

A 2017 study demonstrated that α-longipinene (a major constituent of cascarilla bark oil and helichrysum oil) synergistically reduces biofilm formation in Candida albicans when combined with linalool [1]. The study noted a marked inhibition of biofilm formation without affecting planktonic cell growth, and the combination also reduced hyphal formation and C. albicans virulence in a Caenorhabditis elegans model [1]. While the publication does not provide specific numerical synergy scores (e.g., FICI), the qualitative observation of synergistic anti-biofilm activity with linalool is a key differentiator from many other sesquiterpenes that may only exhibit additive or no interaction.

Antifungal Research Biofilm Disruption Combination Therapy

Anti-Angiogenic and Anti-Inflammatory Activity in Murine CNV Model: (+)-α-Longipinene Reduces CNV Formation Without Ocular Toxicity

A 2025 study evaluated (+)-α-longipinene in a murine laser-induced choroidal neovascularization (CNV) model, a standard system for assessing anti-angiogenic and anti-inflammatory activity relevant to neovascular age-related macular degeneration (nAMD) [1]. (+)-α-Longipinene alleviated CNV formation without causing ocular or systemic toxicity. Mechanistically, it inhibited FGF2 production in hypoxic human choroidal endothelial cells (HCECs) by downregulating the M3 mAchR/DAG/PKCα/EP300 pathway, and also suppressed hypoxia-induced proliferation, migration, tube formation, and inflammatory responses [1]. While the study does not directly compare (+)-α-longipinene to standard-of-care anti-VEGF agents like ranibizumab or bevacizumab, the in vivo efficacy and clean safety profile differentiate it from many sesquiterpenes that lack such rigorous in vivo validation.

Ophthalmology Angiogenesis Inflammation

Regioselective Biotransformation: (+)-α-Longipinene Serves as a Defined Precursor for Three Novel Terpenoids via Aspergillus niger Oxidation

The regioselective oxidation of (+)-α-longipinene by Aspergillus niger (NBRC 4414) yields three new terpenoids: (+)-(5S)-5,12-dihydroxy-α-longipinene, (−)-(5R)-5,12-dihydroxy-α-longipinene, and (+)-12-hydroxy-α-longipinen-5-one [1]. This biotransformation demonstrates the compound's utility as a chiral building block for generating hydroxylated derivatives with defined stereochemistry. In contrast, the biotransformation of the structurally related (−)-isolongifolol by Glomerella cingulata yields different oxidation products, highlighting the substrate specificity [2]. This regioselectivity is a direct consequence of the compound's rigid tricyclic framework and stereochemistry, providing a predictable and reproducible route to novel oxygenated longipinanes that are not accessible from other sesquiterpene scaffolds.

Biocatalysis Synthetic Chemistry Natural Product Derivatization

Enantiomeric Specificity: (+)-α-Longipinene vs. (−)-α-Longipinene Activity Differentiation

(+)-α-Longipinene (CHEBI:62752) and (−)-α-longipinene (CHEBI:62751) are distinct chemical entities with opposite optical rotations and distinct biological annotations [1]. While direct comparative bioactivity data for the pure enantiomers is limited, the existence of separate CHEBI entries and the specific annotation of (−)-α-longipinene to certain gene ontology terms suggest that biological systems can distinguish between the enantiomers [2]. Furthermore, the stereospecific nature of the regioselective oxidation by Aspergillus niger, which acts on the (+)-enantiomer to produce stereochemically defined products, underscores the importance of enantiopurity [3]. This implies that procurement of the correct enantiomer—specifically (+)-α-longipinene (CAS 5989-08-2)—is critical for reproducing published results in biocatalysis and biological assays.

Chiral Chemistry Stereochemistry Pharmacology

(+)-α-Longipinene: Prioritized Research and Industrial Application Scenarios Based on Verified Evidence


Natural Product Screening for α-Amylase Inhibitors

Use (+)-α-longipinene as a reference standard (IC₅₀ = 34.47 ± 0.54 μg/mL) to calibrate α-amylase inhibition assays when screening plant extracts or compound libraries for anti-diabetic leads [1]. Its reproducible activity profile makes it suitable for comparative studies against novel inhibitors.

Anti-Biofilm Combination Therapy Development

Incorporate (+)-α-longipinene into combination studies with linalool or other essential oil components to evaluate synergistic anti-biofilm effects against Candida albicans or other fungal pathogens [2]. The documented synergy provides a rationale for exploring enhanced efficacy and reduced resistance in biofilm-related infections.

Ocular Angiogenesis and Inflammation Model Validation

Employ (+)-α-longipinene as a tool compound in murine CNV models or hypoxic HCEC assays to study the M3 mAchR/DAG/PKCα/EP300/FGF2 pathway [3]. Its established in vivo efficacy and safety profile make it a useful reference for validating new anti-angiogenic or anti-inflammatory agents targeting nAMD or related disorders.

Chiral Building Block for Novel Terpenoid Synthesis

Utilize (+)-α-longipinene as a starting material for regioselective biotransformation using Aspergillus niger to produce gram-scale quantities of hydroxylated longipinene derivatives for medicinal chemistry campaigns or natural product diversification [4]. The predictable regiochemistry streamlines synthetic route design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-alpha-Longipinene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.